molecular formula C9H19NO3 B2834661 METHYL (2S,3R)-2-AMINO-3-(TERT-BUTOXY)BUTANOATE CAS No. 24205-25-2; 71989-43-0

METHYL (2S,3R)-2-AMINO-3-(TERT-BUTOXY)BUTANOATE

Cat. No.: B2834661
CAS No.: 24205-25-2; 71989-43-0
M. Wt: 189.255
InChI Key: FJJWGZOCZQHVEO-RQJHMYQMSA-N
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Description

L-Threonine, O-(1,1-dimethylethyl)-, methyl ester: is a derivative of the amino acid L-threonine. This compound is often used in various chemical and biological research applications due to its unique structural properties. It is characterized by the presence of a tert-butyl group and a methyl ester group, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, O-(1,1-dimethylethyl)-, methyl ester typically involves the protection of the hydroxyl group of L-threonine with a tert-butyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, O-(1,1-dimethylethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used to substitute the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

L-Threonine, O-(1,1-dimethylethyl)-, methyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-Threonine, O-(1,1-dimethylethyl)-, methyl ester involves its interaction with specific molecular targets. The tert-butyl and methyl ester groups can influence its binding affinity and specificity towards enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
  • L-Threonine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester

Uniqueness

L-Threonine, O-(1,1-dimethylethyl)-, methyl ester is unique due to its specific structural modifications, which can enhance its stability and reactivity compared to other similar compounds. The presence of the tert-butyl group provides steric hindrance, which can protect the molecule from unwanted side reactions, while the methyl ester group can facilitate its incorporation into various chemical reactions.

Properties

CAS No.

24205-25-2; 71989-43-0

Molecular Formula

C9H19NO3

Molecular Weight

189.255

IUPAC Name

methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate

InChI

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10)8(11)12-5/h6-7H,10H2,1-5H3/t6-,7+/m1/s1

InChI Key

FJJWGZOCZQHVEO-RQJHMYQMSA-N

SMILES

CC(C(C(=O)OC)N)OC(C)(C)C

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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